molecular formula C5H8O4S B13999761 2-(Methylthio)succinic acid CAS No. 22119-05-7

2-(Methylthio)succinic acid

Cat. No.: B13999761
CAS No.: 22119-05-7
M. Wt: 164.18 g/mol
InChI Key: RZBUKFQTUZLROF-UHFFFAOYSA-N
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Description

BUTANEDIOIC ACID,2-(METHYLTHIO)-, also known as 2-(Methylthio)succinic acid, is a derivative of succinic acid. This compound is characterized by the presence of a methylthio group attached to the second carbon of the butanedioic acid backbone. It is a colorless crystalline solid that is soluble in water and has a sour taste.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTANEDIOIC ACID,2-(METHYLTHIO)- can be achieved through various methods. One common approach involves the reaction of succinic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and a pH of 7-8 to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, BUTANEDIOIC ACID,2-(METHYLTHIO)- can be produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of methylthiol. This process is carried out in a high-pressure reactor at elevated temperatures (150-200°C) and pressures (10-20 atm). The use of a palladium or platinum catalyst enhances the efficiency of the reaction, leading to higher yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

BUTANEDIOIC ACID,2-(METHYLTHIO)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BUTANEDIOIC ACID,2-(METHYLTHIO)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of BUTANEDIOIC ACID,2-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the Krebs cycle, contributing to energy production. The methylthio group may also interact with cellular receptors and signaling pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid: The parent compound of BUTANEDIOIC ACID,2-(METHYLTHIO)-, lacking the methylthio group.

    Maleic Acid: An isomer of succinic acid with a double bond between the second and third carbon atoms.

    Fumaric Acid: Another isomer of succinic acid, differing in the configuration of the double bond.

Uniqueness

BUTANEDIOIC ACID,2-(METHYLTHIO)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its parent compound, succinic acid. This functional group enhances its potential for various chemical transformations and applications in research and industry.

Properties

CAS No.

22119-05-7

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

IUPAC Name

2-methylsulfanylbutanedioic acid

InChI

InChI=1S/C5H8O4S/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)

InChI Key

RZBUKFQTUZLROF-UHFFFAOYSA-N

Canonical SMILES

CSC(CC(=O)O)C(=O)O

Origin of Product

United States

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